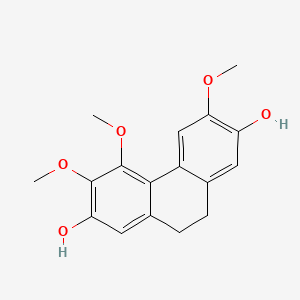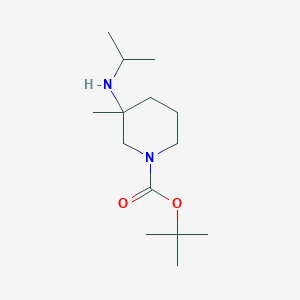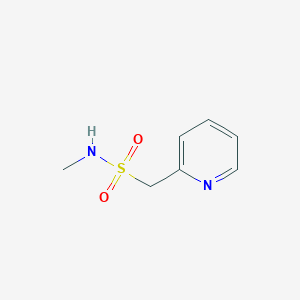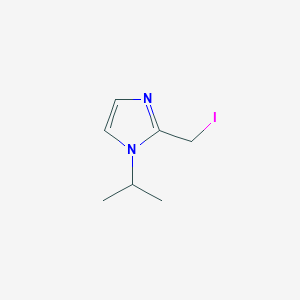
Aluminum calcium oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum calcium oxide is a compound formed from the combination of aluminum oxide and calcium oxide. It is commonly encountered in various industrial applications, particularly in the production of refractories and cements. This compound is known for its high-temperature stability and resistance to corrosion, making it valuable in many high-temperature processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum calcium oxide can be synthesized through the solid-state reaction of aluminum oxide and calcium oxide. One common method involves the mechanical activation (reactive milling) of a mixture of aluminum oxide and calcium carbonate, followed by sintering at high temperatures (around 1300°C) to form the desired compound .
Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of limestone (calcium carbonate) and bauxite (aluminum ore) in a lime kiln.
Chemical Reactions Analysis
Types of Reactions: Aluminum calcium oxide undergoes various chemical reactions, including oxidation, reduction, and acid-base reactions. For example, it can react with sulfuric acid to form aluminum sulfate and calcium sulfate .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen at high temperatures.
Reduction: It can be reduced using reducing agents such as hydrogen or carbon monoxide.
Acid-Base Reactions: It reacts with both acids and bases, showcasing its amphoteric nature.
Major Products Formed:
Oxidation: Aluminum oxide and calcium oxide.
Reduction: Aluminum and calcium.
Acid-Base Reactions: Aluminum sulfate, calcium sulfate, and other related compounds.
Scientific Research Applications
Aluminum calcium oxide has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions and processes.
Biology: Employed in the synthesis of biomaterials and as a component in certain biomedical applications.
Medicine: Utilized in the production of dental and orthopedic materials due to its biocompatibility.
Industry: Widely used in the production of refractories, cements, and as a flux in metallurgical processes.
Mechanism of Action
The mechanism by which aluminum calcium oxide exerts its effects involves its ability to act as a catalyst and its amphoteric nature. It can interact with various molecular targets and pathways, including:
Oxidative Stress: this compound can increase the production of reactive oxygen species, leading to oxidative stress.
Membrane Function: It can alter membrane function by interacting with membrane proteins and lipids.
Intracellular Signaling: It can disrupt intracellular signaling pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
Aluminum calcium oxide can be compared with other similar compounds such as:
Calcium oxide: Known for its high reactivity and use in various industrial processes.
Aluminum oxide: Widely used in the production of ceramics and as an abrasive.
Calcium aluminate: Used in the production of high-temperature cements and refractories.
Uniqueness: this compound stands out due to its combination of properties from both aluminum oxide and calcium oxide, making it highly stable at high temperatures and resistant to corrosion. This unique combination of properties makes it valuable in a wide range of applications.
Properties
Molecular Formula |
AlCaO+3 |
|---|---|
Molecular Weight |
83.06 g/mol |
IUPAC Name |
aluminum;calcium;oxygen(2-) |
InChI |
InChI=1S/Al.Ca.O/q+3;+2;-2 |
InChI Key |
YMUYTQCKKRCJMP-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[Al+3].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6E)-6-[(4-Chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13953374.png)





![6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13953421.png)

![2H-Imidazo[4,5-G]benzoxazole](/img/structure/B13953427.png)



